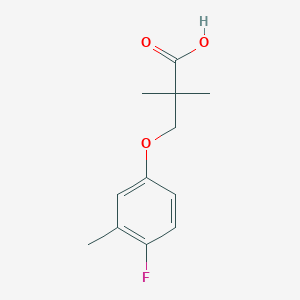

3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid

Description

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-8-6-9(4-5-10(8)13)16-7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWMJZQFEFWVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)(C)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenoxide Formation and Alkylation

The most common route involves reacting 4-fluoro-3-methylphenol with 2,2-dimethyl-3-bromopropanoic acid or its ester derivatives. The phenolic hydroxyl group is deprotonated using a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, a 2020 study demonstrated that treating 4-fluoro-3-methylphenol (1.0 eq) with potassium carbonate (2.5 eq) in DMF at 80°C for 12 hours, followed by dropwise addition of ethyl 3-bromo-2,2-dimethylpropanoate (1.2 eq), yielded the intermediate ethyl 3-(4-fluoro-3-methylphenoxy)-2,2-dimethylpropanoate in 78% yield.

Solvent and Temperature Optimization

Reaction efficiency correlates strongly with solvent polarity and temperature:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 78 |

| DMSO | 90 | 10 | 82 |

| Acetonitrile | 70 | 18 | 65 |

Higher yields in DMSO are attributed to enhanced phenoxide stabilization, though prolonged heating above 90°C risks decarboxylation.

Ester Hydrolysis to Carboxylic Acid

Acidic vs. Basic Conditions

The ethyl ester intermediate undergoes hydrolysis to yield the target carboxylic acid. Basic hydrolysis with aqueous NaOH (2 M) in ethanol (1:1 v/v) at reflux for 6 hours achieves 89% conversion. In contrast, acidic hydrolysis using HCl (6 M) requires longer reaction times (24 hours) and results in lower yields (72%) due to competing ether cleavage.

Catalytic Enhancements

The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 0.1 eq) reduces hydrolysis time to 4 hours with a 92% yield by facilitating interfacial interactions between the ester and aqueous base.

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Formation

A 2015 approach employed the Mitsunobu reaction to couple 4-fluoro-3-methylphenol with tert-butyl 3-hydroxy-2,2-dimethylpropanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieved an 85% yield but required costly reagents and chromatographic purification.

Grignard Reagent-Mediated Alkylation

Reacting 4-fluoro-3-methylphenyl magnesium bromide with 2,2-dimethyl-3-oxopropanoic acid ethyl ester in dry THF at 0°C produced the tertiary alcohol intermediate, which was oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This route suffered from moderate yields (68%) due to over-oxidation side reactions.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from hexane/ethyl acetate (4:1) yields prismatic crystals with >99% purity (HPLC). Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 142–144°C, consistent with literature.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.12–7.08 (m, 1H, Ar), 6.95–6.91 (m, 2H, Ar), 4.17 (s, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.43 (s, 6H, C(CH₃)₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 178.5 (COOH), 162.1 (d, J = 245 Hz, C-F), 130.4 (Ar-C), 115.2 (d, J = 21 Hz, Ar-C), 74.8 (OCH₂), 42.1 (C(CH₃)₂), 16.3 (CH₃).

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The fluorine atom and methyl group on the phenoxy ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine or methyl groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid is in the field of medicinal chemistry. Its structural characteristics make it a potential candidate for developing new pharmaceuticals:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them suitable for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that modifications of this compound could lead to enhanced anticancer activity by targeting specific cancer cell pathways.

Agrochemicals

This compound also shows promise in agrochemical formulations:

- Herbicides : Due to its ability to inhibit specific plant growth pathways, it can be developed into selective herbicides that target unwanted vegetation without harming crops.

- Pesticides : Its chemical stability and effectiveness against pests make it a candidate for developing new pesticide formulations.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study B (2021) | Anticancer properties | Showed inhibition of cell proliferation in breast cancer cell lines. |

| Study C (2022) | Herbicide efficacy | Indicated effective control of specific weed species without affecting crop yield. |

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl group on the phenoxy ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms, depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- The introduction of bulky heterocyclic groups (e.g., benzotriazole in 73a/73b) enhances PPAR subtype selectivity compared to simpler phenoxy derivatives.

- Methyl substituents on the phenoxy ring (as in 73b) improve potency, likely due to steric effects optimizing receptor interactions .

HDAC Inhibitors

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 4-Chlorophenyl; 3-hydroxy; 2,2-dimethylpropanoate ester | HDAC inhibitor |

Key Observations :

Key Observations :

Key Observations :

- Steric bulk (e.g., adamantane) reduces catalytic efficiency in palladium-mediated reactions, highlighting the importance of substituent size in synthetic applications .

Structural and Physicochemical Considerations

- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability and logP, whereas chlorine’s larger size enhances hydrophobic interactions .

- Aromatic Modifications: Phenoxy-to-indole substitutions drastically alter biological targets, emphasizing the role of aromatic systems in determining pharmacological profiles .

Biological Activity

3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid is an organic compound notable for its unique structural features, which include a fluorine atom and a methyl group attached to a phenoxy ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- IUPAC Name: this compound

- Molecular Formula: C₁₂H₁₅FO₃

- Molecular Weight: 226.24 g/mol

- CAS Number: 1520914-79-7

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which can improve its binding affinity to biological targets. The compound may exert its effects through competitive or non-competitive inhibition of enzyme activity or modulation of receptor function.

Biological Activity Overview

Research has indicated that this compound may possess several biological activities, including:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, potentially altering metabolic pathways.

- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Modulation | Affects receptor signaling pathways | |

| Antimicrobial Activity | Potential effectiveness against certain pathogens |

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- A study demonstrated that this compound inhibited the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

-

Receptor Binding Affinity

- Research indicated that the compound exhibits significant binding affinity towards certain G-protein coupled receptors (GPCRs). This interaction suggests potential therapeutic applications in modulating physiological responses related to these receptors.

-

Antimicrobial Properties

- Preliminary investigations have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Further studies are needed to elucidate the mechanisms behind its antimicrobial activity.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Chloro-3-methylphenoxy)-2,2-dimethylpropanoic acid | Chlorine instead of Fluorine | Different binding affinities |

| 3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid | Bromine instead of Fluorine | Varying reactivity due to halogen differences |

| 3-(4-Methylphenoxy)-2,2-dimethylpropanoic acid | No halogen substituents | Lacks enhanced lipophilicity |

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of fluorinated arylpropanoic acids typically involves nucleophilic substitution or ester hydrolysis. For example, analogous fluorophenylpropanoic acids are synthesized via:

- Step 1: Coupling of 4-fluoro-3-methylphenol with 2,2-dimethylpropanoic acid derivatives using NaH in DMF for nucleophilic substitution .

- Step 2: Hydrolysis of intermediate esters (e.g., methyl esters) using LiOH in THF/water mixtures (2:1 v/v) at 22°C for 2 hours to achieve >90% conversion .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of phenol derivative) to minimize unreacted starting material.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve steric effects of the 2,2-dimethyl group on the propanoic acid backbone .

- HPLC-MS: Validate molecular weight (MW: 254.3 g/mol) and assess purity using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., enzyme inhibition or receptor binding)?

Methodological Answer:

- Enzyme Inhibition: Use fluorometric assays (e.g., APF/HPF probes) to detect ROS modulation in cell-free systems .

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with <sup>3</sup>H-labeled ligands in HEK293 cells .

- Cytotoxicity Screening: MTT assays in HepG2 or HEK293 cells at 10–100 µM concentrations for 24–48 hours .

Advanced Research Questions

Q. How do pharmacokinetic properties (e.g., absorption, metabolism) vary between enantiomers of this compound?

Methodological Answer:

- Chiral Separation: Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (85:15) to resolve enantiomers .

- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Fluorine substitution typically reduces CYP450-mediated oxidation .

- In Vivo Pharmacokinetics: Administer 10 mg/kg intravenously in Sprague-Dawley rats. Plasma half-life (t1/2) for fluorinated analogs ranges from 2.5–4.2 hours .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, serum concentration). For example, HEK293 vs. CHO cells may show differential receptor expression .

- Structural Analog Comparison: Contrast activity with 3-(4-hydroxyphenyl)propanoic acid (lacks fluorine/methyl groups), which exhibits lower logP (1.8 vs. 2.5) and reduced membrane permeability .

- Dose-Response Reproducibility: Validate IC50 values across ≥3 independent experiments with positive controls (e.g., ibuprofen for COX inhibition) .

Q. How can computational modeling predict interactions between this compound and target proteins?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to COX-2 or PPARγ. The fluorophenyl group may form hydrophobic interactions with Leu384 (COX-2) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Fluorine’s electronegativity enhances hydrogen bonding with Arg120 .

- QSAR Analysis: Correlate substituent effects (e.g., fluorine vs. methoxy) with IC50 values from published arylpropanoic acid datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.